6-hydroxy-2-[2-(4-methoxyphenyl)ethyl]chromen-4-one
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Overview
Description
6-Hydroxy-2-(2-(4’-methoxyphenyl)ethyl)chromone is a chemical compound with the molecular formula C18H16O4 and a molecular weight of 296.32 g/mol . It belongs to the class of chromones, which are naturally occurring phenolic compounds found in various plants and fungi . Chromones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(2-(4’-methoxyphenyl)ethyl)chromone typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 2-hydroxyacetophenone and 4-methoxyphenylacetic acid as starting materials. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as piperidine, under reflux conditions .
Industrial Production Methods
Industrial production of 6-Hydroxy-2-(2-(4’-methoxyphenyl)ethyl)chromone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-(2-(4’-methoxyphenyl)ethyl)chromone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromone ring can be reduced to form a dihydrochromone derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-oxo-2-(2-(4’-methoxyphenyl)ethyl)chromone.
Reduction: Formation of 6-hydroxy-2-(2-(4’-methoxyphenyl)ethyl)dihydrochromone.
Substitution: Formation of various substituted chromone derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-2-(2-(4’-methoxyphenyl)ethyl)chromone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(2-(4’-methoxyphenyl)ethyl)chromone involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of enzymes such as kinases and phosphatases, which play a role in cell signaling and regulation . Additionally, it can modulate the expression of genes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one: Similar structure but with an additional methoxy group at the 6-position.
6-Hydroxy-7-methoxy-2-(2-phenylethyl)chromone: Similar structure but with a methoxy group at the 7-position.
Uniqueness
6-Hydroxy-2-(2-(4’-methoxyphenyl)ethyl)chromone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chromone derivatives .
Properties
CAS No. |
125092-36-6 |
---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
6-hydroxy-2-[2-(4-methoxyphenyl)ethyl]chromen-4-one |
InChI |
InChI=1S/C18H16O4/c1-21-14-6-2-12(3-7-14)4-8-15-11-17(20)16-10-13(19)5-9-18(16)22-15/h2-3,5-7,9-11,19H,4,8H2,1H3 |
InChI Key |
KFPBCTLQWWHERC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C=CC(=C3)O |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C=CC(=C3)O |
Key on ui other cas no. |
125092-36-6 |
Synonyms |
6-HMPEC 6-hydroxy-2-(2-(4'-methoxyphenyl)ethyl)chromone |
Origin of Product |
United States |
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